molecular formula Al B147820 Aluminum CAS No. 7429-90-5

Aluminum

Cat. No. B147820
Key on ui cas rn: 7429-90-5
M. Wt: 26.981538 g/mol
InChI Key: XAGFODPZIPBFFR-UHFFFAOYSA-N
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Patent
US08097747B2

Procedure details

A portion of the above pure diisobutylphosphinic acid (135.01 g, 0.758 mol) was mixed with water and neutralized with dilute aqueous sodium hydroxide solution. The neutralized product was then mixed with a solution of 61.83 g (0.256 mol) AlCl3 6H2O in 2 L water. A large amount of white precipitate was observed. The precipitate was filtered and dried to a constant weight in an oven at 105° C. A white powder, aluminum salt of diisobutylphosphinic acid, of 139.43 g was obtained. The yield was 98.9%.
Name
diisobutylphosphinic acid
Quantity
135.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
AlCl3 6H2O
Quantity
61.83 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([P:5]([CH2:8][CH:9]([CH3:11])[CH3:10])(=[O:7])[OH:6])[CH:2]([CH3:4])[CH3:3].[OH-].[Na+].[Al:14](Cl)(Cl)Cl.O.O.O.O.O.O>O>[Al:14].[CH2:1]([P:5]([CH2:8][CH:9]([CH3:11])[CH3:10])(=[O:6])[OH:7])[CH:2]([CH3:4])[CH3:3] |f:1.2,3.4.5.6.7.8.9|

Inputs

Step One
Name
diisobutylphosphinic acid
Quantity
135.01 g
Type
reactant
Smiles
C(C(C)C)P(O)(=O)CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
AlCl3 6H2O
Quantity
61.83 g
Type
reactant
Smiles
[Al](Cl)(Cl)Cl.O.O.O.O.O.O
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried to a constant weight in an oven at 105° C

Outcomes

Product
Name
Type
product
Smiles
[Al]
Name
Type
product
Smiles
C(C(C)C)P(O)(=O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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